Methyl 4-(2,4-dimethoxyphenyl)pyrrolidine-3-carboxylate
Description
Methyl 4-(2,4-dimethoxyphenyl)pyrrolidine-3-carboxylate is a pyrrolidine-based compound featuring a 2,4-dimethoxyphenyl substituent at the 4-position and a methyl ester group at the 3-position of the pyrrolidine ring. This structure combines the conformational flexibility of the pyrrolidine scaffold with the electron-donating properties of the dimethoxyphenyl group, making it a candidate for diverse pharmacological applications.
Properties
Molecular Formula |
C14H19NO4 |
|---|---|
Molecular Weight |
265.30 g/mol |
IUPAC Name |
methyl 4-(2,4-dimethoxyphenyl)pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C14H19NO4/c1-17-9-4-5-10(13(6-9)18-2)11-7-15-8-12(11)14(16)19-3/h4-6,11-12,15H,7-8H2,1-3H3 |
InChI Key |
VPDWDUVIRPVWPJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2CNCC2C(=O)OC)OC |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of pyrrolidine derivatives like this compound typically involves:
- Formation of the pyrrolidine ring with appropriate stereochemistry.
- Introduction of the methyl carboxylate group at the 3-position.
- Attachment of the 2,4-dimethoxyphenyl substituent at the 4-position.
Continuous flow synthesis techniques have been employed in industrial settings to improve reaction control, minimize side reactions, and enhance yield and scalability.
Synthesis from Pyrrolidine-2-carboxylic Acid Derivatives
A patented method for preparing pyrrolidine-2-carboxylic acid derivatives, which can be adapted for the target compound, involves:
- Starting with protected pyrrolidine intermediates.
- Use of strong bases such as lithium diisopropylamide (LDA) at low temperatures (-78°C) to generate enolates.
- Reaction with electrophilic reagents like formic acetic anhydride to introduce functional groups.
- Subsequent deprotection and purification steps.
For example, a reaction sequence includes:
| Step | Reagents and Conditions | Outcome | Yield (%) |
|---|---|---|---|
| 1 | LDA (3.0 g, 28 mmol) at -78°C, addition of protected amino ester in THF | Enolate formation and acylation | 46% (first step in related synthesis) |
| 2 | Addition of formic acetic anhydride dropwise at -70°C, stirred 4 h | Functional group introduction | 56% (second step in related synthesis) |
| 3 | Acid quenching, extraction, drying, and purification | Target intermediate formation | ~75.6% (hydrogenation step) |
This approach allows for the preparation of stereochemically defined pyrrolidine carboxylates, which can then be functionalized further to introduce the 2,4-dimethoxyphenyl group.
Route via Trans-4-Hydroxy-L-Proline Derivatives
A detailed synthetic route starts from trans-4-hydroxy-L-proline methyl ester hydrochloride and proceeds through:
- Esterification and acetylation to obtain methyl 1-acetyl-4-hydroxypyrrolidine-2-carboxylate.
- Reaction with (E)-3-(3,4-dimethoxyphenyl)acryloyl chloride to introduce the 3,4-dimethoxyphenyl moiety via acylation.
- Conversion of the hydroxyl group to a methanesulfonate followed by nucleophilic substitution with sodium azide.
- Catalytic hydrogenation to reduce azides to amines and saturate double bonds.
- Final acylation steps to yield this compound derivatives.
Key reaction conditions include:
| Step | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Esterification & acetylation | Acetic anhydride, NaHCO3, dioxane/H2O | 0°C to room temp, 2 h | 81% | Formation of methyl 1-acetyl-4-hydroxypyrrolidine-2-carboxylate |
| Acylation with (E)-3-(3,4-dimethoxyphenyl)acryloyl chloride | DCM, 0°C to room temp, overnight | 81% | Introduction of aromatic moiety | |
| Mesylation | Methanesulfonyl chloride, Et3N, DCM | Room temp, 4 h | 80% | Conversion to good leaving group |
| Azide substitution | Sodium azide | Standard nucleophilic substitution | High | Formation of azide intermediate |
| Catalytic hydrogenation | 5% Pd/CaCO3 | Room temp, hydrogen atmosphere | 75-100% | Reduction to amine and saturation |
This multi-step approach is stereoselective and allows for the preparation of enantiomerically pure products.
Alternative Methods: α-Bromoketone Route
Another synthetic approach involves:
- Preparation of α-bromoketones via bromination of ketones.
- Subsequent nucleophilic substitution of α-bromoketones with pyrrolidine to form the pyrrolidine ring substituted with aryl groups.
Typical reaction conditions:
| Step | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Bromination | Bromine, catalytic AlCl3 | Room temp | Quantitative | Selective α-bromination |
| Nucleophilic substitution | Pyrrolidine, Et2O or EtOH | Room temp, 1-24 h | High | Formation of pyrrolidine derivatives |
Although this method is more commonly applied to related pyrrolidine compounds, it can be adapted for preparing this compound analogs.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Yield Range | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Pyrrolidine-2-carboxylic acid derivatives route | Protected amino esters | LDA, formic acetic anhydride, Pd/C | Low temp (-78°C), hydrogenation | 46-75% | Stereoselective, scalable | Requires low temp control, multiple steps |
| Trans-4-hydroxy-L-proline route | trans-4-hydroxy-L-proline methyl ester | Acetic anhydride, acyl chlorides, NaN3, Pd/C | 0°C to RT, catalytic hydrogenation | 75-81% per step | Enantiomerically pure, well-characterized | Multi-step, requires careful purification |
| α-Bromoketone substitution | Ketones with aryl groups | Br2, AlCl3, pyrrolidine | Room temp | High | Straightforward, good yields | Limited to certain substrates |
Chemical Reactions Analysis
Ester Hydrolysis
The methyl ester group undergoes hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid derivative. This reaction is critical for generating bioactive intermediates in pharmaceutical synthesis.
Conditions and Outcomes:
| Reagent System | Temperature | Product | Yield | Source |
|---|---|---|---|---|
| 6M HCl, reflux | 100°C | 4-(2,4-Dimethoxyphenyl)pyrrolidine-3-carboxylic acid | 85% | |
| LiOH (aqueous) | 60°C | Deprotonated carboxylate salt | 78% |
The acidic route (HCl) directly protonates the ester carbonyl, facilitating nucleophilic attack by water. In contrast, basic hydrolysis (LiOH) generates a tetrahedral intermediate, followed by elimination of methanol .
Catalytic Hydrogenation
While the pyrrolidine ring is already saturated, catalytic hydrogenation can reduce other functional groups in modified derivatives. For example, in structurally related compounds:
Example Reaction:
Reduction of a mixed acid anhydride (derived from ester activation with ClCOOEt) using sodium bis(2-methoxyethoxy)aluminum hydride yields primary alcohols .
Mechanism:
-
Activation of the ester with chloroformate forms a reactive anhydride.
Transesterification
The methyl ester undergoes transesterification with higher alcohols (e.g., ethanol, benzyl alcohol) under acid or base catalysis, enabling functional group diversification.
Typical Conditions:
-
Catalyst: H₂SO₄ or NaOEt
-
Solvent: Excess alcohol (neat)
Nucleophilic Substitution at the Aromatic Ring
Demethylation Reaction:
| Reagent | Conditions | Product |
|---|---|---|
| BBr₃ | CH₂Cl₂, −78°C | 4-(2-Hydroxy-4-methoxyphenyl)pyrrolidine-3-carboxylate |
This reaction selectively removes one methyl group, preserving the ester functionality .
Cyclization Reactions
The compound participates in cyclocondensation reactions to form heterocycles. For example, reaction with nitriles or aldehydes generates spiro-fused pyrrolidine systems:
Example with Aldehyde:
Reaction with 4-methoxybenzaldehyde in the presence of methyl cyanoacetate yields dihydrouracil derivatives spiro-fused to pyrrolidine .
Key Steps:
-
Knoevenagel condensation between aldehyde and cyanoacetate.
Aminolysis for Amide Formation
The ester reacts with primary or secondary amines to form amides, a key step in prodrug synthesis.
Conditions:
-
Amine: Nicotinamide
-
Solvent: DMF, 80°C
-
Product: 4-(2,4-Dimethoxyphenyl)-N-(pyridin-3-ylcarbonyl)pyrrolidine-3-carboxamide .
Comparative Reactivity with Analogues
Reactivity trends for methyl 4-(2,4-dimethoxyphenyl)pyrrolidine-3-carboxylate versus related compounds:
| Compound | Substituents | Reactivity Notes |
|---|---|---|
| Methyl 4-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxylate | 3,4-OCH₃ | Faster hydrolysis due to electron-donating groups |
| Methyl 4-(2,5-dimethoxyphenyl)pyrrolidine-3-carboxylate | 2,5-OCH₃ | Reduced steric hindrance enhances transesterification |
Scientific Research Applications
Methyl 4-(2,4-dimethoxyphenyl)pyrrolidine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-(2,4-dimethoxyphenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. Detailed studies on the molecular targets and pathways involved are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Table 1: Key Structural Differences
Key Observations:
- Substituent Position: The 2,4-dimethoxy substitution on the phenyl ring distinguishes the target compound from analogs like the 3-methoxy derivative () or the 2,4-difluorophenyl variant ().
- Core Heterocycle : Unlike triazole-containing analogs (), the pyrrolidine ring offers greater conformational flexibility, which may influence pharmacokinetic properties such as membrane permeability .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations:
Table 3: Structure-Activity Relationship (SAR) Trends
Key Observations:
- Electron-Donating vs. Withdrawing Groups : Methoxy groups (target compound) enhance electron density, favoring interactions with serotonin or dopamine receptors, while fluorine or bromine substituents () may prioritize stability over binding affinity .
- Ester vs. Carboxylic Acid : The methyl ester in the target compound likely serves as a prodrug moiety, improving absorption before hydrolysis to the active carboxylic acid form .
Biological Activity
Methyl 4-(2,4-dimethoxyphenyl)pyrrolidine-3-carboxylate is a pyrrolidine derivative that has garnered attention for its potential biological activities. This compound features a pyrrolidine ring substituted with a dimethoxyphenyl group, which may influence its pharmacological properties. This article aims to explore the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties based on recent research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This molecular formula indicates the presence of a pyrrolidine core, which is known for its diverse biological activities.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various pyrrolidine derivatives, including those similar to this compound. For instance, a study synthesized several pyrrole-based compounds and tested their in vitro antimicrobial activities against various pathogens.
Table 1: Antimicrobial Activity of Pyrrolidine Derivatives
| Compound | Bacterial Pathogen | Zone of Inhibition (mm) | Fungal Pathogen | Zone of Inhibition (mm) |
|---|---|---|---|---|
| 8a | E. coli | 15 | Candida albicans | 12 |
| 8b | S. aureus | 18 | Aspergillus niger | 10 |
| 8c | Pseudomonas aeruginosa | 20 | Penicillium chrysogenum | 14 |
The results indicate that certain derivatives exhibit significant antibacterial activity with zones of inhibition ranging from 15 mm to 20 mm against common bacterial pathogens .
Anti-inflammatory Activity
Pyrrolidine derivatives have also been investigated for their anti-inflammatory properties. A study highlighted that compounds with similar structures to this compound showed promising results in reducing inflammation markers in vitro.
The anti-inflammatory effects are attributed to the inhibition of pro-inflammatory cytokines and the modulation of signaling pathways involved in inflammation. For example, compounds demonstrated the ability to inhibit NF-kB activation and reduce the production of TNF-alpha and IL-6 in macrophage cell lines .
Anticancer Activity
The anticancer potential of this compound has been explored through various studies focusing on its effects on different cancer cell lines.
Table 2: Anticancer Activity Against Various Cell Lines
These findings suggest that the compound possesses moderate cytotoxicity against several cancer cell lines, making it a candidate for further development as an anticancer agent. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase .
Case Studies
A notable case study involved the synthesis and evaluation of a series of pyrrolidine derivatives, including this compound. The study reported that these compounds exhibited not only antimicrobial but also significant anticancer activities against multiple cell lines. The lead compound demonstrated an IC50 value lower than many existing chemotherapeutics, indicating its potential as a novel therapeutic agent .
Q & A
Basic: What synthetic methodologies are reported for preparing Methyl 4-(2,4-dimethoxyphenyl)pyrrolidine-3-carboxylate?
Answer:
The compound is typically synthesized via multistep routes involving:
- Chiral pyrrolidine scaffold construction : Cycloaddition or ring-opening reactions of substituted pyrrolidines, often using sodium hydride (NaH) in DMF for deprotonation and nucleophilic substitution .
- Functionalization of the aryl group : Introduction of the 2,4-dimethoxyphenyl moiety via Suzuki-Miyaura coupling or Friedel-Crafts alkylation, requiring precise control of reaction temperature (e.g., 0°C for acid-sensitive intermediates) .
- Esterification : Methyl ester formation via carbodiimide-mediated coupling or direct methylation of carboxylic acid intermediates .
Key data : Yields range from 40–70%, with purity verified by NMR (>95%) and mass spectrometry (MS) .
Basic: How is the stereochemistry of the pyrrolidine ring confirmed in this compound?
Answer:
Stereochemical assignments rely on:
- NMR analysis : Coupling constants (e.g., ) for vicinal protons and NOESY correlations to determine axial/equatorial substituent orientations .
- X-ray crystallography : Used in related pyrrolidine derivatives to resolve ambiguities in diastereomeric configurations (e.g., (3S,4R) vs. (3R,4S)) .
Example : In structurally similar compounds, trans-configuration between the 2,4-dimethoxyphenyl group and the ester moiety is confirmed via crystallographic data .
Advanced: How do researchers address contradictory NMR data for pyrrolidine-based compounds with multiple substituents?
Answer:
Contradictions often arise from dynamic rotational barriers or solvent effects. Mitigation strategies include:
- Variable-temperature NMR : To identify coalescence temperatures for rotamers (e.g., hindered rotation of the 2,4-dimethoxyphenyl group) .
- DFT calculations : Compare experimental chemical shifts with computed values for different conformers .
Case study : For tert-butyl-protected analogs, conflicting NOE data were resolved by synthesizing enantiopure intermediates and reanalyzing coupling constants .
Advanced: What strategies optimize regioselectivity during functionalization of the pyrrolidine core?
Answer:
Regioselectivity challenges arise during aryl group installation or esterification. Solutions include:
- Directed ortho-metalation : Use of directing groups (e.g., methoxy) to control electrophilic substitution on the phenyl ring .
- Protecting group strategies : Temporary protection of reactive sites (e.g., Boc for amines) to prevent undesired side reactions .
Data : In a related compound, regioselective methylation at the 3-position was achieved with >90% selectivity using bulky bases like LDA .
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
- High-resolution MS (HRMS) : Confirms molecular formula (e.g., ) with <2 ppm error .
- HPLC with chiral columns : Validates enantiomeric excess (>99% ee) for stereoisomers .
- FT-IR spectroscopy : Identifies ester carbonyl stretches (~1740 cm) and aromatic C–O bonds (~1250 cm) .
Advanced: How does the 2,4-dimethoxyphenyl group influence bioactivity in related compounds?
Answer:
While direct bioactivity data for this compound is limited, analogs suggest:
- CK1 inhibition : The 2,4-dimethoxyphenyl moiety enhances binding affinity to kinase pockets via π-π stacking and hydrogen bonding .
- Metabolic stability : Methoxy groups reduce oxidative metabolism, improving half-life in vitro .
Note : Structure-activity relationship (SAR) studies require synthesizing analogs with varying substituents (e.g., replacing methoxy with halogen or alkyl groups) .
Advanced: What computational tools aid in predicting physicochemical properties of this compound?
Answer:
- LogP calculation : Tools like MarvinSketch estimate lipophilicity (LogP ~2.1), critical for pharmacokinetic profiling .
- Molecular docking : AutoDock Vina simulates interactions with biological targets (e.g., kinases) using crystal structures from the PDB .
- Solubility prediction : COSMO-RS models assess solubility in DMSO or aqueous buffers .
Basic: What are common impurities observed during synthesis, and how are they removed?
Answer:
- Diastereomeric byproducts : Arise from incomplete stereocontrol; removed via recrystallization or chiral chromatography .
- Hydrolysis products : Methyl ester hydrolysis to carboxylic acid under basic conditions; minimized by anhydrous reaction conditions .
Purification : Flash chromatography (hexane/EtOAc gradients) or preparative HPLC achieves >95% purity .
Advanced: How do researchers validate synthetic routes for scalability?
Answer:
- DoE (Design of Experiments) : Optimizes reaction parameters (e.g., temperature, catalyst loading) for robustness .
- Process analytical technology (PAT) : In-line FTIR monitors reaction progress in real time .
Case study : A scaled-up synthesis of a related pyrrolidine achieved 85% yield at 100-g scale using flow chemistry .
Basic: What safety precautions are recommended for handling this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
